3,4-Dihydroxymandelic acid
Overview
Description
. It is characterized by the presence of two hydroxyl groups on the benzene ring and a hydroxyl group on the acetic acid side chain. This compound plays a significant role in various biochemical pathways and has notable antioxidative properties .
Mechanism of Action
Target of Action
3,4-Dihydroxymandelic acid (DHMA) is a metabolite of norepinephrine . It is known to interact with various targets in the body, primarily enzymes involved in the degradation of norepinephrine . These enzymes play a crucial role in the regulation of neurotransmitters, which are essential for various motor and mental functions .
Mode of Action
The interaction of DHMA with its targets results in various biochemical changes. For instance, it has been reported that DHMA can act as a chemoattractant for certain strains of E. coli, including the nonpathogenic E. coli RP437 strain and the pathogenic Enterohemorrhagic E. coli (EHEC) . This suggests that DHMA may influence the movement and behavior of these bacteria in the body.
Result of Action
The action of DHMA can result in various molecular and cellular effects. For instance, it has been reported that DHMA can induce the expression of virulence genes in EHEC and increase its attachment to intestinal epithelial cells . This suggests that DHMA may play a role in the pathogenesis of infections caused by this bacterium.
Action Environment
The action of DHMA can be influenced by various environmental factors. For example, the production of DHMA has been found to require the presence of the commensal microbiota . This suggests that the gut microbiota may play a role in regulating the levels of DHMA in the body. Furthermore, the action of DHMA may also be influenced by the pH and ionization status of its environment .
Biochemical Analysis
Biochemical Properties
3,4-Dihydroxymandelic acid interacts with several enzymes and proteins. It is formed from norepinephrine via the intermediate norepinephrine aldehyde by the enzyme aldehyde dehydrogenase . It also interacts with the serine chemoreceptor Tsr .
Cellular Effects
This compound has been found to have antioxidative and free radical scavenging activity . It can protect human primary fibroblasts from oxidative stress induced by H2O2 at levels of 0.001 and 0.0005% .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It is a chemoattractant for enterohemorrhagic E. coli that induces the expression of virulence genes when used at a concentration of 50 µM .
Metabolic Pathways
This compound is involved in the metabolic pathway of norepinephrine degradation . It is formed from norepinephrine via the intermediate norepinephrine aldehyde by the enzyme aldehyde dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxymandelic acid can be synthesized through the condensation of glyoxylic acid with catechol in the presence of sodium hydroxide . The process involves cooling a glyoxylic acid solution, adding sodium hydroxide, and then reacting it with catechol under controlled pH and temperature conditions. The reaction typically occurs at low temperatures (5-15°C) to avoid the formation of ortho-position products and series reactions .
Industrial Production Methods: Industrial production of this compound often involves chemical synthesis using catechol and glyoxylic acid as starting materials. The reaction is carried out under alkaline conditions, followed by purification steps to isolate the desired product . this method can generate significant amounts of waste, prompting interest in microbial synthesis methods to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents are commonly used.
Major Products:
Oxidation: Quinones and other oxidized catechol derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted catechol derivatives.
Scientific Research Applications
3,4-Dihydroxymandelic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Mandelic Acid: Lacks the hydroxyl groups on the benzene ring.
Catechol: Lacks the acetic acid side chain.
3,4-Dihydroxyphenylacetic Acid: Similar structure but with a different side chain.
Uniqueness: 3,4-Dihydroxymandelic acid is unique due to its combination of catechol and acetic acid functionalities, which confer both antioxidative properties and reactivity in various chemical reactions .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHMISIYKIHAJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862411 | |
Record name | (+/-)-3,4-Dihydroxymandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,4-Dihydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001866 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
775-01-9, 14883-87-5 | |
Record name | (±)-3,4-Dihydroxymandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=775-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxymandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)-3,4-Dihydroxyphenylglycolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014883875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-3,4-Dihydroxymandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydroxymandelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.154 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-3,4-dihydroxyphenylglycolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIHYDROXYMANDELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDP6VCX5T6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,4-Dihydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001866 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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